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Compound Name: ML390

Cat. No.: B1574280 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ML390, a potent inhibitor of dihydroorotate

dehydrogenase (DHODH), with other known DHODH inhibitors. We present supporting

experimental data, detailed protocols for key validation assays, and visualizations to clarify the

scientific context.

ML390: A Selective DHODH Inhibitor
ML390 is a small molecule that has been identified as a potent inhibitor of human DHODH, an

enzyme crucial for the de novo pyrimidine biosynthesis pathway. Its discovery stemmed from a

high-throughput phenotypic screen for compounds that could induce myeloid differentiation in

acute myeloid leukemia (AML) cells. Subsequent target identification efforts, including genetic

resistance studies and in vitro enzymatic assays, pinpointed DHODH as the molecular target of

ML390. Further confirmation was provided by X-ray crystallography, which elucidated the

binding mode of ML390 to the DHODH protein.

A key characteristic that substantiates DHODH as the primary target of ML390 is the

observation that its cellular effects can be reversed by the addition of uridine to the cell culture

medium. This "uridine rescue" phenomenon bypasses the enzymatic block imposed by ML390,

replenishing the pyrimidine pool necessary for cell proliferation and survival.
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To contextualize the potency of ML390, it is essential to compare its activity with other well-

characterized DHODH inhibitors. The half-maximal inhibitory concentration (IC50) is a standard

measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

Compound Target IC50 (µM) Notes

ML390 Human DHODH 0.56[1]

Identified through a

phenotypic screen for

AML differentiation.

Brequinar Human DHODH ~0.0052 - 0.02
A potent, well-studied

DHODH inhibitor.

Teriflunomide Human DHODH ~0.6

Active metabolite of

Leflunomide, an

approved drug for

autoimmune diseases.

Leflunomide Human DHODH 2.5
A pro-drug for

Teriflunomide.

ASLAN003 Human DHODH 0.035
An orally active

DHODH inhibitor.

Specificity Profile of ML390
While ML390 has been demonstrated to be a potent DHODH inhibitor, a comprehensive public

profile of its selectivity against a broad panel of other enzymes, such as kinases, is not readily

available. Initial screenings against a kinase panel reportedly did not identify any significant off-

target kinase activity, supporting its specificity towards DHODH. However, for a complete

understanding of its off-target effects, further broad-based selectivity screening data would be

beneficial.

Experimental Protocols
To facilitate the replication and validation of findings related to ML390's specificity, we provide

detailed methodologies for two key experiments.
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In Vitro DHODH Inhibition Assay (Colorimetric DCIP
Assay)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of the

chromogenic indicator 2,6-dichloroindophenol (DCIP).

Materials:

Recombinant human DHODH protein

Tris-HCl buffer (50 mM, pH 8.0)

Potassium chloride (KCl, 150 mM)

Triton X-100 (0.05%)

Coenzyme Q10 (100 µM)

DCIP (200 µM)

Dihydroorotic acid (DHO, 500 µM)

ML390 or other test inhibitors

96-well microplate

Microplate reader capable of measuring absorbance at 600-650 nm

Procedure:

Prepare the reaction buffer: Combine Tris-HCl, KCl, and Triton X-100.

Prepare inhibitor solutions: Dissolve ML390 and other inhibitors in a suitable solvent (e.g.,

DMSO) to create a stock solution. Prepare serial dilutions of the stock solution.

Set up the reaction: In a 96-well plate, add the reaction buffer, Coenzyme Q10, and DCIP to

each well.
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Add inhibitor: Add the desired concentration of ML390 or control vehicle (e.g., DMSO) to the

respective wells.

Pre-incubation: Add the recombinant DHODH enzyme to the wells and pre-incubate the

mixture at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.

Initiate the reaction: Start the enzymatic reaction by adding dihydroorotic acid (DHO) to all

wells.

Measure absorbance: Immediately begin monitoring the decrease in absorbance at 600-650

nm in a microplate reader at 25°C. The reduction of DCIP by DHODH leads to a color

change and a decrease in absorbance.

Data analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the

IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data

to a dose-response curve.

Uridine Rescue Assay in Cell Culture
This cell-based assay confirms that the phenotypic effects of a DHODH inhibitor are due to the

depletion of the pyrimidine pool.

Materials:

Cancer cell line sensitive to DHODH inhibition (e.g., HL-60, MV4-11)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

ML390 or other DHODH inhibitor

Uridine stock solution (e.g., 100 mM in water or PBS, sterile-filtered)

Cell viability/proliferation assay reagent (e.g., MTT, CellTiter-Glo)

96-well cell culture plates

Incubator (37°C, 5% CO2)
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Procedure:

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density for the

chosen cell viability assay and incubate overnight.

Compound Treatment: Prepare serial dilutions of ML390. Treat the cells with a range of

ML390 concentrations.

Uridine Co-treatment: For each concentration of ML390, prepare a parallel set of wells that

are co-treated with a final concentration of uridine (e.g., 100 µM). Include wells with uridine

alone as a control. Also include vehicle-treated control wells.

Incubation: Incubate the plates for a period appropriate to observe the effects of the inhibitor

on cell viability (e.g., 72 hours).

Cell Viability Assessment: Add the cell viability reagent to the wells according to the

manufacturer's instructions and measure the signal (e.g., absorbance or luminescence)

using a plate reader.

Data Analysis: Normalize the viability data to the vehicle-treated control. Plot the cell viability

against the concentration of ML390 in the presence and absence of uridine. A rightward shift

in the dose-response curve in the presence of uridine indicates a successful rescue and

confirms the on-target effect of the inhibitor.

Visualizing the Workflow for Specificity
Confirmation
The following diagram illustrates the logical workflow for confirming the specificity of an enzyme

inhibitor like ML390.
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Workflow for confirming the specificity of an enzyme inhibitor.

Pyrimidine Biosynthesis Pathway and DHODH
Inhibition
The diagram below illustrates the de novo pyrimidine biosynthesis pathway and the point of

inhibition by ML390 and other DHODH inhibitors.
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DHODH inhibition in the de novo pyrimidine biosynthesis pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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